molecular formula C18H17ClN4O B278855 1-(4-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide

1-(4-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide

Número de catálogo B278855
Peso molecular: 340.8 g/mol
Clave InChI: MRVRTNUEUGXJOU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of drugs known as protein kinase inhibitors, which are used to treat various types of cancer and autoimmune diseases. In

Mecanismo De Acción

TAK-659 is a selective inhibitor of the Bruton's tyrosine kinase (BTK), which plays a critical role in the activation of B cells and macrophages. By inhibiting BTK, TAK-659 can prevent the activation of these immune cells, leading to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on BTK, leading to a reduction in the activation of B cells and macrophages. This, in turn, leads to a reduction in inflammation and the growth of cancer cells. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of TAK-659 is its selectivity for BTK, which can lead to fewer off-target effects compared to other protein kinase inhibitors. TAK-659 also has a favorable pharmacokinetic profile, making it a suitable candidate for oral administration. However, one limitation of TAK-659 is its relatively low solubility, which can make it challenging to work with in lab experiments.

Direcciones Futuras

There are several future directions for the research and development of TAK-659. One potential area of research is the development of TAK-659 as a combination therapy with other drugs, such as venetoclax, for the treatment of cancer. Another area of research is the exploration of TAK-659's potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to optimize the pharmacokinetic properties of TAK-659 to improve its efficacy and reduce its potential side effects.
Conclusion:
In conclusion, TAK-659 is a small molecule inhibitor with promising potential in the treatment of cancer and autoimmune diseases. Its selectivity for BTK and favorable pharmacokinetic profile make it a suitable candidate for further research and development. However, further studies are needed to optimize its efficacy and reduce its potential side effects.

Métodos De Síntesis

The synthesis of TAK-659 involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-isopropylaniline to form 1-(4-chlorophenyl)-4-isopropylbenzenesulfonamide. This compound is then reacted with sodium azide to form 1-(4-chlorophenyl)-4-isopropylbenzenesulfonyl azide, which is further reacted with propiolamide to form 1-(4-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide. The final product is purified by chromatography to obtain a pure compound.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. TAK-659 has also been shown to have a synergistic effect when used in combination with other drugs, such as venetoclax, in treating certain types of cancer.

Propiedades

Nombre del producto

1-(4-chlorophenyl)-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide

Fórmula molecular

C18H17ClN4O

Peso molecular

340.8 g/mol

Nombre IUPAC

1-(4-chlorophenyl)-N-(4-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H17ClN4O/c1-12(2)13-3-7-15(8-4-13)21-18(24)17-20-11-23(22-17)16-9-5-14(19)6-10-16/h3-12H,1-2H3,(H,21,24)

Clave InChI

MRVRTNUEUGXJOU-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

SMILES canónico

CC(C)C1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.